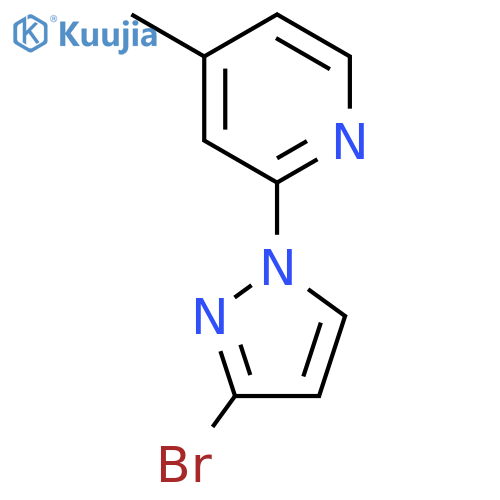Cas no 1874509-76-8 (2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine)

1874509-76-8 structure
商品名:2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 1874509-76-8
- 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine
- EN300-1105320
- Pyridine, 2-(3-bromo-1H-pyrazol-1-yl)-4-methyl-
-
- インチ: 1S/C9H8BrN3/c1-7-2-4-11-9(6-7)13-5-3-8(10)12-13/h2-6H,1H3
- InChIKey: PCMGYKLRUSGZPG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CN(C2C=C(C)C=CN=2)N=1
計算された属性
- せいみつぶんしりょう: 236.99016g/mol
- どういたいしつりょう: 236.99016g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 30.7Ų
じっけんとくせい
- 密度みつど: 1.56±0.1 g/cm3(Predicted)
- ふってん: 353.1±32.0 °C(Predicted)
- 酸性度係数(pKa): 1.23±0.27(Predicted)
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105320-0.05g |
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine |
1874509-76-8 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1105320-5g |
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine |
1874509-76-8 | 95% | 5g |
$2443.0 | 2023-10-27 | |
| Enamine | EN300-1105320-10.0g |
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine |
1874509-76-8 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1105320-1.0g |
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine |
1874509-76-8 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1105320-0.5g |
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine |
1874509-76-8 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1105320-0.25g |
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine |
1874509-76-8 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1105320-5.0g |
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine |
1874509-76-8 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1105320-0.1g |
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine |
1874509-76-8 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1105320-2.5g |
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine |
1874509-76-8 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1105320-10g |
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine |
1874509-76-8 | 95% | 10g |
$3622.0 | 2023-10-27 |
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
1874509-76-8 (2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine) 関連製品
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
